molecular formula C17H17ClN8 B5653856 1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole

1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole

Cat. No. B5653856
M. Wt: 368.8 g/mol
InChI Key: VCABDGJWUUDZJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure involves multistep reactions, including cyclization of chalcones, interaction with thiosemicarbazide, and reactions with electrophilic reagents to achieve desired heterocyclic frameworks. Techniques such as microwave-assisted synthesis have been utilized for efficient compound generation, highlighting advancements in synthetic methodologies for producing heterocyclic compounds with potential biological activities (Khanage et al., 2014).

Molecular Structure Analysis

X-ray diffraction techniques and spectroscopic methods (IR, 1H NMR, and 13C NMR) are fundamental in characterizing the molecular structure of synthesized compounds. These techniques have been instrumental in determining the conformation, orientation, and overall structural integrity of molecules, providing insights into their molecular architecture and potential interaction mechanisms with biological targets (Şahin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds is explored through various reactions, including alkylation, cyclocondensation, and nucleophilic addition. These reactions facilitate the introduction of functional groups and heteroatoms, enhancing the chemical diversity and potential biological efficacy of the synthesized molecules. The chemical transformations often lead to the formation of novel heterocyclic compounds with interesting structural features and chemical properties (Reddy et al., 2010).

properties

IUPAC Name

1-(2-chlorophenyl)-5-[1-(4-methylpyrazol-1-yl)ethyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN8/c1-12-7-20-25(8-12)13(2)17-22-16(9-24-11-19-10-21-24)23-26(17)15-6-4-3-5-14(15)18/h3-8,10-11,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCABDGJWUUDZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)C2=NC(=NN2C3=CC=CC=C3Cl)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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